1-Propylcyclopentanol
Description
Contextualization within Cycloalcohol Chemistry
1-Propylcyclopentanol is a member of the cycloalkanol family, specifically a tertiary cyclopentanol (B49286). mmsl.cz Cycloalkanols are cyclic hydrocarbons containing a hydroxyl (-OH) group attached to a carbon atom within the ring. mmsl.cz The properties and reactivity of these compounds are influenced by the ring size and the substitution pattern on the ring and the carbinol carbon (the carbon bearing the hydroxyl group). As a tertiary alcohol, the carbinol carbon of this compound is bonded to three other carbon atoms, which imparts distinct chemical characteristics compared to primary or secondary cycloalkanols.
The cyclopentane (B165970) ring in this compound is not planar and exists in various conformations, such as the envelope and half-chair forms, to relieve ring strain. The presence of the propyl and hydroxyl groups on the same carbon atom further influences its conformational preferences and steric accessibility. The study of such molecules contributes to the broader understanding of stereochemistry and reactivity in cyclic systems.
Significance and Research Trajectory
The primary significance of this compound in academic research lies in its role as a model compound for studying the synthesis and reactions of tertiary cycloalkanols. Its preparation is a classic example of the Grignard reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis. The addition of a propyl Grignard reagent to cyclopentanone (B42830) provides a straightforward route to this tertiary alcohol. quora.com
Historically, research involving simple cycloalkanols has been foundational to the development of mechanistic organic chemistry. While specific research focusing exclusively on this compound is not extensive, its synthesis and potential reactions are well-established within the broader principles of organic chemistry. The research trajectory for compounds of this class is often linked to their utility as intermediates in the synthesis of more complex molecules or as substrates for studying reaction mechanisms, such as dehydration and rearrangement reactions.
Overview of Current Research Landscape
The current research landscape for simple tertiary cycloalkanols like this compound is primarily centered on their use as building blocks in organic synthesis and in the study of reaction mechanisms. Recent research in the broader field of cycloalkanols includes the development of new synthetic methodologies, catalytic processes for their transformation, and the investigation of their conformational analysis. nih.govacs.org
For instance, studies on the acid-catalyzed dehydration of tertiary cycloalkanols are relevant to understanding the regioselectivity and stereoselectivity of elimination reactions, often governed by Zaitsev's rule, which predicts the formation of the most substituted alkene as the major product. doubtnut.comdoubtnut.comvedantu.com Furthermore, the ring-opening functionalization of cycloalkanols has emerged as a strategy for the synthesis of acyclic compounds with distal functional groups. nih.gov While there is a lack of specific, high-impact research focused solely on this compound, it serves as a valuable pedagogical tool and a reference compound in the study of organic reactions.
Chemical and Physical Properties of this compound
The following tables summarize the key chemical and physical properties of this compound.
Table 1: General and Physical Properties of this compound nih.govnist.govchemsynthesis.comchemspider.comuni.lu
| Property | Value |
| Molecular Formula | C₈H₁₆O |
| Molecular Weight | 128.21 g/mol |
| CAS Number | 1604-02-0 |
| Appearance | Colorless liquid |
| Boiling Point | 171.7 °C at 760 mmHg |
| Melting Point | -37.5 °C |
| Density | 0.927 g/cm³ |
| Refractive Index | 1.469 |
Table 2: Spectroscopic Data for this compound nih.govnist.gov
| Spectroscopic Data | Description |
| IR Spectrum | The infrared spectrum of this compound shows a characteristic broad absorption band for the O-H stretching vibration of the alcohol group, typically in the region of 3200-3600 cm⁻¹. It also exhibits C-H stretching vibrations for the alkyl groups and the cyclopentane ring, as well as a C-O stretching vibration. |
| ¹H NMR Spectrum | The proton NMR spectrum would show distinct signals for the protons of the propyl group (triplet for the methyl group, sextet for the methylene (B1212753) group adjacent to the methyl, and a triplet for the methylene group attached to the ring), and complex multiplets for the methylene protons of the cyclopentane ring. The hydroxyl proton would appear as a singlet, the chemical shift of which can vary with concentration and solvent. |
| ¹³C NMR Spectrum | The carbon-13 NMR spectrum would display unique signals for each of the eight carbon atoms in the molecule, including the carbinol carbon, the carbons of the propyl group, and the carbons of the cyclopentane ring. |
| Mass Spectrum | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the propyl group, a water molecule, or other small fragments, providing information about the structure. |
Synthesis of this compound
The most common and efficient method for the laboratory synthesis of this compound is the Grignard reaction. This reaction involves the nucleophilic addition of a propylmagnesium halide (a Grignard reagent) to cyclopentanone.
Reaction Scheme:
Detailed Steps:
Formation of the Grignard Reagent: Propyl bromide is reacted with magnesium metal in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) to form propylmagnesium bromide.
Addition to Cyclopentanone: The prepared Grignard reagent is then added to a solution of cyclopentanone in the same anhydrous ether solvent. The nucleophilic propyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of cyclopentanone.
Hydrolysis: The resulting magnesium alkoxide intermediate is hydrolyzed in a subsequent step by the addition of a weak acid, such as aqueous ammonium (B1175870) chloride or dilute sulfuric acid, to yield the final product, this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-propylcyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-2-5-8(9)6-3-4-7-8/h9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEILRJIINEWJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166873 | |
| Record name | Cyclopentanol, 1-propyl- | |
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Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1604-02-0 | |
| Record name | 1-Propylcyclopentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1604-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Propyl-1-cyclopentanol | |
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| Record name | 1-Propyl-1-cyclopentanol | |
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| Record name | Cyclopentanol, 1-propyl- | |
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| Record name | 1-PROPYL-1-CYCLOPENTANOL | |
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| Record name | 1-PROPYL-1-CYCLOPENTANOL | |
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Synthetic Methodologies and Reaction Pathways of 1 Propylcyclopentanol
Established Synthetic Routes
The synthesis of 1-Propylcyclopentanol is most effectively achieved through well-established organometallic reactions that have been a staple of organic chemistry for over a century.
Grignard Reaction Approaches to this compound Synthesis
The Grignard reaction is the premier method for creating carbon-carbon bonds, making it exceptionally suitable for synthesizing tertiary alcohols like this compound from simpler carbonyl compounds and organohalides. organicchemistrytutor.com This reaction involves the addition of a nucleophilic organomagnesium halide (the Grignard reagent) to an electrophilic carbonyl group. libretexts.orgopenstax.org
Synthesizing this compound from a cyclopentene (B43876) starting material is a multi-step process. A direct reaction between the alkene (cyclopentene) and the Grignard reagent (propylmagnesium bromide) is not a standard approach. Instead, cyclopentene must first be converted into a suitable intermediate.
A common strategy involves the transformation of cyclopentene into cyclopentanone (B42830). This can be accomplished through a sequence such as hydration of the double bond to form cyclopentanol (B49286), followed by oxidation of the resulting secondary alcohol to the corresponding ketone, cyclopentanone. organicchemistrytutor.com Suitable oxidizing agents for this step include pyridinium (B92312) chlorochromate (PCC) or other similar reagents. organicchemistrytutor.com Once cyclopentanone is formed, it can be readily reacted with propylmagnesium bromide as detailed in the subsequent section.
An alternative, though more complex, pathway could involve the Kharasch allylic oxidation, a reaction that uses a copper catalyst to react olefins with Grignard reagents in the presence of a peroxide. scripps.edu However, this method is often hampered by long reaction times and can produce mixtures of regioisomers, making it less ideal for a targeted synthesis of a specific isomer like this compound. scripps.edu
The most direct and widely used synthesis of this compound is the reaction of cyclopentanone with n-propylmagnesium bromide. libretexts.orgopenstax.org In this nucleophilic addition reaction, the carbon-magnesium bond of the Grignard reagent is highly polarized, making the propyl group strongly nucleophilic. youtube.com This nucleophile attacks the electrophilic carbonyl carbon of cyclopentanone. organicchemistrytutor.comyoutube.com
The reaction proceeds in two key stages:
Nucleophilic Attack: The n-propylmagnesium bromide is added to cyclopentanone, typically in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The nucleophilic propyl group forms a new carbon-carbon bond with the carbonyl carbon, and the pi bond of the carbonyl group breaks, with the electrons moving to the oxygen atom. This creates a magnesium alkoxide intermediate. organicchemistrytutor.comyoutube.com
Acidic Workup: The intermediate alkoxide is then protonated by adding a weak acid, such as aqueous ammonium (B1175870) chloride or dilute hydrochloric acid, in a step known as a workup. organicchemistrytutor.com This protonation step neutralizes the alkoxide, yielding the final tertiary alcohol, this compound, and magnesium salts as byproducts. youtube.com
Table 1: Synthesis of this compound via Grignard Reaction
| Reactant 1 | Reactant 2 | Intermediate | Product |
| Cyclopentanone | n-Propylmagnesium Bromide | Magnesium 1-propylcyclopentoxide | This compound |
Historical Synthetic Approaches and Their Evolution
The synthesis of tertiary alcohols has historically been a challenge in organic chemistry. Before the advent of practical organometallic chemistry, methods for forming carbon-carbon bonds, especially to create sterically hindered centers like a tertiary alcohol, were limited and often inefficient. The development of the Grignard reaction by Victor Grignard in 1900 was a monumental breakthrough.
The evolution of synthetic approaches for compounds like this compound is largely the story of the adoption and refinement of the Grignard reaction. openstax.org Its reliability, versatility, and the relative ease of preparation of the Grignard reagent from an alkyl halide and magnesium metal made it superior to earlier organometallic reagents. openstax.orgyoutube.com While other organometallic compounds (like organozinc or organolithium reagents) can be used for similar transformations, the Grignard reagent became the historical and current standard for this class of synthesis due to its optimal balance of reactivity and stability. guidechem.com The primary limitation that has persisted throughout its history is the reagent's high basicity, which makes it incompatible with any acidic protons in the reaction vessel, requiring strictly anhydrous conditions. openstax.org
Advanced Synthetic Strategies and Developments
While the fundamental Grignard reaction remains the primary method, modern research focuses on improving its efficiency, safety, and scalability.
Optimization of Synthetic Yields and Methodologies
Optimizing the synthesis of this compound centers on maximizing the product yield while minimizing side reactions and operational complexity. Several factors are critical.
Key Optimization Parameters:
Temperature Control: Precise temperature control is crucial as competing side reactions, such as O-alkylation, can occur.
Reagent Purity: The purity of the magnesium and the propyl halide is essential for efficient Grignard reagent formation.
Solvent: The choice of ether solvent can influence reaction rates and yields.
Reaction Conditions: Maintaining strictly anhydrous (water-free) conditions is necessary to prevent the Grignard reagent from being destroyed by reacting with water instead of the ketone. openstax.org
Recent advancements have moved beyond simple trial-and-error optimization. Computational methods, such as multi-objective Bayesian optimization, can be used to simultaneously improve multiple reaction goals, such as yield and production rate (space-time yield). ucla.edu This approach allows for the rapid identification of optimal reaction conditions (e.g., temperature, concentration, residence time) from a limited number of experiments. ucla.edu
Furthermore, the adaptation of such syntheses to continuous flow reactors offers significant advantages over traditional batch chemistry. ucla.edu Flow chemistry provides superior control over reaction parameters like temperature and mixing, leading to potentially higher yields, improved safety, and easier scalability for industrial production. ucla.edu For analogous reactions, yields can be consistently high, with some optimized processes for related ketones reporting yields of around 75-85%.
Table 2: Example of Optimization Data for Analogous Ketone Alkylation
| Parameter | Condition | Yield | Reference |
| Reaction Type | One-Pot Alkylation | 84.2% | |
| Key Advantage | No intermediate isolation | ||
| Challenge | Potential for side reactions |
Chiral Synthesis Methodologies for Substituted Cyclopentanols
While specific chiral synthesis methods for this compound are not extensively documented, the broader field of asymmetric synthesis of substituted cyclopentanols provides a framework of applicable strategies. These methods are crucial for accessing enantiomerically pure cyclopentanol derivatives, which are valuable building blocks in medicinal chemistry and materials science.
Key approaches include:
Organocatalysis : Asymmetric organocatalysis has emerged as a powerful tool for constructing complex chiral molecules. For instance, sequential organocatalyzed Stetter and Michael-Aldol reactions have been used to create fully substituted cyclopentanols with multiple contiguous stereocenters, achieving excellent enantioselectivities (up to >99% ee). acs.orgacs.orgresearchgate.net This strategy involves the [1+2+2] annulation of heteroaromatic aldehydes, nitroalkenes, and α,β-unsaturated aldehydes. acs.org
Transition-Metal Catalysis : Palladium-catalyzed asymmetric allylic alkylation (AAA) offers a route to enantiomerically enriched cyclopentanol precursors. Chiral phosphine (B1218219) ligands, such as (R)-BINAP, can be used with a palladium source to achieve moderate to good enantiomeric excess. Another approach involves rhodium carbene-initiated domino sequences, which can produce highly substituted cyclopentanes with excellent diastereoselectivity (>30:1 dr) and enantioselectivity (99% ee) from vinyldiazoacetates and allyl alcohols. nih.gov
Chiral Phase-Transfer Catalysis : The asymmetric chlorination of cyclopentanol derivatives has been achieved using chiral phase-transfer catalysts (PTCs) derived from cinchona alkaloids. This method, while promising for introducing stereocenters, currently has limitations in yield and scalability for broader application.
Table 1: Comparison of Chiral Synthesis Methodologies for Cyclopentanol Derivatives This table is interactive. You can sort and filter the data.
| Methodology | Catalyst/Reagent Type | Typical Enantioselectivity (ee) | Key Features |
|---|---|---|---|
| Organocatalytic Annulation | Chiral Amines / N-Heterocyclic Carbenes | Up to >99% acs.orgacs.org | Forms multiple stereocenters in a single sequence. |
| Palladium-Catalyzed AAA | Pd(OAc)₂ / Chiral Ligands (e.g., BINAP) | ~82% | Creates enantiomerically enriched intermediates. |
| Rhodium-Catalyzed Domino | Rh₂(DOSP)₄ / Sc(OTf)₃ | 99% nih.gov | High stereoselectivity for complex cyclopentanes. |
| Chiral Phase-Transfer | Cinchona Alkaloid Derivatives | ~89% | Asymmetric introduction of functional groups. |
Exploration of Novel Precursors and Reagents
The synthesis of this compound is most classically achieved via the Grignard reaction, utilizing standard precursors. However, research into related compounds highlights several novel and alternative starting materials and reagents.
Traditional Precursors: The most common and direct synthesis involves the reaction of Cyclopentanone with an organometallic propylating agent. guidechem.com The two primary reagents for this transformation are:
Propylmagnesium bromide (or chloride) guidechem.comquora.com
n-Propyllithium guidechem.com
Novel and Alternative Precursors: Exploration beyond this standard route reveals precursors that offer alternative synthetic pathways, including those with potential for greener chemistry or the formation of different isomers.
2-Propylcyclopentanone (B73189) : This ketone can be reduced to form 2-propylcyclopentanol. While this yields a secondary alcohol rather than the tertiary this compound, it is a key related precursor. The synthesis of 2-propylcyclopentanone itself can be achieved through the alkylation of cyclopentanone with propyl bromide.
1-Propylcyclopentene (B15374742) : The catalytic hydrogenation of this alkene presents a direct route to propylcyclopentane (B43845), and related unsaturated precursors could be functionalized to yield the target alcohol.
Furfural (B47365) : As a biomass-derived platform chemical, furfural represents a renewable starting point. A novel ruthenium-molybdenum bimetallic catalyst has been shown to convert furfural into cyclopentanol with high selectivity (89.1%) through a hydrogenation-rearrangement process. frontiersin.org While this produces the parent cyclopentanol, subsequent alkylation could provide a pathway to the desired product.
Table 2: Overview of Precursors for Cyclopentanol Synthesis This table is interactive. You can sort and filter the data.
| Precursor | Reagent(s) | Product | Key Advantage |
|---|---|---|---|
| Cyclopentanone | Propylmagnesium bromide guidechem.comquora.com | This compound | Direct, high-yield route to the tertiary alcohol. |
| 2-Propylcyclopentanone | NaBH₄ / LiAlH₄ | 2-Propylcyclopentanol | Access to the secondary alcohol isomer. |
| Furfural | H₂ / Ru-Mo Bimetallic Catalyst frontiersin.org | Cyclopentanol | Utilizes a renewable, biomass-derived feedstock. |
Mechanistic Investigations of this compound Formation
Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and controlling product outcomes. The formation of this compound is primarily understood through the lens of organometallic addition to a carbonyl group.
Detailed Reaction Mechanisms of Key Synthetic Steps
The most prevalent synthesis of this compound is the addition of a propyl Grignard reagent to cyclopentanone. The mechanism proceeds in two main steps:
Nucleophilic Addition : The Grignard reagent, propylmagnesium bromide (CH₃CH₂CH₂MgBr), exists as a highly polarized species. The carbon atom bonded to magnesium is strongly nucleophilic. This nucleophilic propyl anion attacks the electrophilic carbonyl carbon of cyclopentanone. The π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a magnesium alkoxide intermediate. quora.com This type of nucleophilic addition to the carbonyl group is often referred to as a 1,2-addition. pressbooks.pub
Protonation (Workup) : The reaction is quenched by the addition of a protic solvent, typically a weak acid like water or dilute aqueous ammonium chloride. The negatively charged oxygen of the magnesium alkoxide intermediate is protonated, yielding the final product, this compound, and a magnesium salt byproduct. quora.com
Role of Intermediates in Reaction Pathways
The primary intermediate in the Grignard synthesis of this compound is the magnesium 1-propylcyclopentoxide . quora.com This tetra-coordinate species is stable in the ethereal solvent used for the reaction but is readily converted to the final alcohol upon aqueous workup.
In related syntheses of substituted cyclopentanones, other intermediates play a crucial role. For example, in conjugate addition reactions to α,β-unsaturated ketones, a resonance-stabilized enolate ion is the key intermediate. pressbooks.pub This intermediate is formed when a nucleophile adds to the β-carbon of the unsaturated system. Subsequent protonation on the α-carbon leads to the saturated ketone product. pressbooks.pub In photochemical reactions involving ketones like cyclohexanone, ring-opening can occur to form diradical intermediates , which then proceed to various products. researchgate.net
Catalytic Approaches in this compound Synthesis
Catalytic methods offer pathways that can improve efficiency, selectivity, and sustainability compared to stoichiometric reactions.
Catalytic Hydrogenation : This is a common method for converting precursors into the final product or its saturated analogs. For example, the dehydrogenation of 2-propylcyclopentanol to form 2-propylcyclopentanone can be catalyzed by Mn(II) and Co(II) acetates. smolecule.com Conversely, the hydrogenation of unsaturated precursors like 2-propylcyclopentenone over a palladium on carbon (Pd/C) catalyst yields the saturated ketone, which could then be further functionalized.
Lewis Acid Catalysis : Lewis acids can be used to promote cyclization reactions. Scandium(III) triflate [Sc(OTf)₃] has been shown to catalyze intramolecular α-tert-alkylation reactions, enabling the formation of cyclopentane (B165970) rings with quaternary stereocenters from δ-keto ester precursors. smolecule.com
Bimetallic Catalysis for Renewable Feedstocks : A significant advancement in green chemistry is the use of bimetallic catalysts to convert biomass into useful chemical building blocks. A ruthenium-molybdenum catalyst supported on carbon nanotubes (Ru-Mo/CNT) has been developed for the highly selective hydrogenation and rearrangement of furfural to cyclopentanol. frontiersin.org The catalyst's weak acidity and strong hydrogenation activity are key to its success, preventing the formation of undesired furan (B31954) polymers. frontiersin.org
Table 3: Summary of Catalytic Approaches in Cyclopentane/Cyclopentanol Synthesis This table is interactive. You can sort and filter the data.
| Catalytic System | Precursor | Product | Purpose of Catalysis |
|---|---|---|---|
| Mn(II) / Co(II) acetates smolecule.com | 2-Propylcyclopentanol | 2-Propylcyclopentanone | Dehydrogenation (Oxidation) |
| Pd/C | 2-Propylcyclopentenone | 2-Propylcyclopentanone | Hydrogenation (Reduction) |
| Sc(OTf)₃ smolecule.com | δ-keto ester | Substituted Cyclopentane | Intramolecular Cyclization |
| Ru-Mo/CNT frontiersin.org | Furfural | Cyclopentanol | Hydrogenation & Rearrangement |
Structural Characterization and Theoretical Investigations of 1 Propylcyclopentanol
Spectroscopic Characterization Techniques
Spectroscopy is the primary means of elucidating the molecular structure of 1-propylcyclopentanol. By analyzing the interaction of the molecule with electromagnetic radiation, specific features of its architecture, such as functional groups and the connectivity of atoms, can be determined.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific bonds and functional groups absorb at characteristic frequencies, providing a molecular fingerprint. Fourier-transform infrared (FTIR) spectroscopy is a modern method that collects all frequencies simultaneously, offering a significant speed and signal-to-noise ratio advantage over older dispersive techniques. bruker.com
For this compound, the IR spectrum exhibits key absorption bands that confirm its structure as a tertiary alcohol. The most prominent feature is a strong, broad absorption in the high-frequency region, which is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the propyl and cyclopentyl groups appear as strong absorptions just below 3000 cm⁻¹. The spectrum also shows absorptions corresponding to C-O stretching and C-H bending vibrations.
Vapor phase IR spectroscopy provides the spectrum of the compound in the gaseous state. This can sometimes result in sharper, more defined peaks compared to the condensed phase (solid or liquid film) spectrum due to the absence of intermolecular interactions like hydrogen bonding, which can broaden absorption bands, particularly the O-H stretch. frontiersin.orgresearchgate.net
Table 1: Key Infrared Absorption Bands for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |
|---|---|---|
| O-H Stretch | 3600 - 3200 (broad) | Indicates the presence of the hydroxyl (-OH) group. |
| C-H Stretch (sp³) | 3000 - 2850 | Corresponds to the alkyl C-H bonds in the propyl and cyclopentyl groups. |
| C-O Stretch | 1260 - 1000 | Characteristic of the carbon-oxygen single bond in the tertiary alcohol. |
Data compiled from general principles of IR spectroscopy.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. It is based on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
¹H NMR: The proton NMR spectrum of this compound shows distinct signals for each type of chemically non-equivalent proton in the molecule. The integration of these signals corresponds to the number of protons of each type. Key signals include a triplet for the terminal methyl (-CH₃) group of the propyl chain, and multiplets for the methylene (B1212753) (-CH₂-) groups of both the propyl chain and the cyclopentyl ring. The hydroxyl (-OH) proton typically appears as a singlet, which can exchange with deuterium (B1214612) when D₂O is added.
¹³C NMR: The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. For this compound, this allows for the identification of the quaternary carbon bonded to the hydroxyl group, the carbons of the propyl chain, and the carbons of the cyclopentyl ring. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Propyl -CH₃ | ~0.9 | ~14.7 |
| Propyl -CH₂- | ~1.4 | ~17.5 |
| Propyl -CH₂- (adjacent to ring) | ~1.6 | ~41.5 |
| Cyclopentyl -CH₂- (positions 2,5) | ~1.7 | ~23.9 |
| Cyclopentyl -CH₂- (positions 3,4) | ~1.6 | ~41.9 |
| Quaternary Carbon (-C-OH) | N/A | ~81.4 |
| Hydroxyl Proton (-OH) | Variable | N/A |
Note: These are predicted values based on standard NMR prediction tools and may vary slightly from experimental results. nmrdb.org
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•). pg.edu.pl This high energy often causes the molecular ion to be unstable and break apart into smaller, characteristic fragment ions. pg.edu.pl
The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight (128 g/mol ). However, as a tertiary alcohol, this peak may be weak or absent. The fragmentation pattern is highly informative. A key fragmentation pathway is the loss of the propyl group (mass of 43) or the loss of water (H₂O, mass of 18) from the molecular ion. The most stable and thus often most abundant fragment ions result from the cleavage of bonds adjacent to the oxygen atom. nih.gov
Table 3: Major Ions in the Electron Ionization Mass Spectrum of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Ion/Fragment | Significance |
|---|---|---|
| 128 | [C₈H₁₆O]⁺• | Molecular Ion (M⁺•) |
| 110 | [M - H₂O]⁺• | Loss of a water molecule |
| 99 | [M - C₂H₅]⁺• | Loss of an ethyl group |
| 85 | [M - C₃H₇]⁺• | Loss of a propyl group (α-cleavage) |
| 67 | [C₅H₇]⁺ | Fragment from the cyclopentyl ring after initial losses |
Data sourced from the NIST Mass Spectrometry Data Center. nih.gov
The combined data from FTIR, NMR, and MS provides a comprehensive and unambiguous structural confirmation of this compound.
FTIR confirms the presence of the key hydroxyl (-OH) functional group and the saturated hydrocarbon portions of the molecule. nih.gov
NMR spectroscopy maps out the precise carbon-hydrogen framework. nih.gov ¹H NMR confirms the ratio and connectivity of the different proton environments (methyl, methylene groups), while ¹³C NMR confirms the number of unique carbon atoms and identifies the key quaternary carbon bonded to the oxygen.
Mass Spectrometry confirms the molecular weight of 128 g/mol and reveals characteristic fragmentation patterns, such as the loss of the propyl group, which is consistent with the proposed structure. nih.gov
Together, these techniques allow for the differentiation of this compound from its isomers. For example, other C₈H₁₆O alcohols would exhibit different NMR spectra and mass spectral fragmentation patterns. An isomeric ketone or aldehyde would show a strong C=O absorption in the IR spectrum instead of an O-H stretch and would lack the characteristic NMR signals for an alcohol.
Computational Chemistry and Molecular Modeling
Alongside experimental techniques, computational chemistry provides theoretical insights into molecular properties and behavior.
Advanced quantum chemical methods are used to calculate various molecular properties from first principles, complementing experimental data.
Density Functional Theory (DFT): DFT is a widely used computational method that calculates the electronic structure of molecules to determine properties like optimized geometry, vibrational frequencies (which can be compared to experimental IR spectra), and reaction energies. Methods like M06-2X/def2-TZVP have shown high accuracy for such calculations. nrel.gov
Gaussian-4 (G4) Theory: G4 theory is a high-accuracy composite method used to calculate thermochemical data, such as enthalpies of formation and bond dissociation energies (BDEs), often achieving "chemical accuracy" (within ~1 kcal/mol of experimental values). nrel.gov For this compound, these calculations can predict the energy required to break specific bonds, offering insights into its chemical reactivity. For instance, calculations could determine the C-C bond dissociation enthalpy for the bond connecting the propyl group to the cyclopentanol (B49286) ring or the C-O bond BDE.
Table 4: Examples of Properties Calculable by Computational Methods
| Property | Computational Method | Significance |
|---|---|---|
| Standard Enthalpy of Formation (ΔfH°gas) | G4, DFT | Provides fundamental data on the molecule's thermodynamic stability. A calculated value for this compound is -284.96 kJ/mol. chemeo.com |
| Bond Dissociation Enthalpy (BDE) | G4, DFT | Predicts the energy required to break a specific bond, indicating the weakest points in the molecule and likely fragmentation pathways in mass spectrometry. nrel.gov |
| Optimized Molecular Geometry | DFT | Calculates bond lengths, bond angles, and dihedral angles for the most stable conformation of the molecule. |
These computational tools are invaluable for predicting properties that are difficult or impossible to measure experimentally and for gaining a deeper understanding of the molecule's electronic structure and stability. nrel.gov
Theoretical Analysis of Ring Strain in Cyclopentanol Derivatives
The stability of cycloalkanes is significantly influenced by ring strain, which comprises angle strain, torsional strain, and steric strain. libretexts.org In 1885, Adolf von Baeyer first proposed that deviations from the ideal tetrahedral bond angle of 109.5° induce strain in cyclic molecules. openstax.orghrpatelpharmacy.co.in For a planar cyclopentane (B165970), the internal angles of the pentagon are 108°, suggesting very little angle strain. libretexts.orgmaricopa.edu However, a planar conformation would lead to significant torsional strain, estimated at about 40 kJ/mol, due to the eclipsing of hydrogen atoms on adjacent carbons. libretexts.org
To alleviate this torsional strain, cyclopentane and its derivatives, including this compound, adopt non-planar, puckered conformations. libretexts.orgopenstax.org The two most recognized conformations are the "envelope" (C_s symmetry) and the "half-chair" (C_2 symmetry). worldscientific.comdatapdf.com The envelope conformation features four carbon atoms in a plane with the fifth atom out of the plane, which helps to reduce some of the eclipsing interactions. libretexts.orgdalalinstitute.com The half-chair form has three carbons in a plane, with one above and one below. In cyclopentane itself, these conformations are in a state of rapid interconversion through a process known as pseudorotation, with a very low energy barrier. acs.orgrsc.org
The introduction of a substituent, such as a propyl group and a hydroxyl group in this compound, introduces a barrier to this pseudorotation, making certain conformations more stable than others. worldscientific.comacs.org The substituent's size and position dictate the preferred conformation by minimizing unfavorable steric and torsional interactions. researchgate.net For instance, substitutions can change the torsional energy, favoring one conformation over another. lookchem.com Theoretical calculations, such as those using density functional theory (DFT), are employed to determine the ring strain energies (RSEs) and predict the most stable conformations of substituted cyclopentanes. researchgate.net These calculations consider the complex interplay between bond angles, bond lengths, and dihedral angles to quantify the strain. researchgate.net
| Cycloalkane | Ring Strain (kJ/mol) | Primary Strain Type(s) |
| Cyclopropane (B1198618) | 115 | Angle, Torsional |
| Cyclobutane (B1203170) | 110 | Angle, Torsional |
| Cyclopentane | 26 | Torsional |
| Cyclohexane (B81311) | 0 | None (in chair form) |
This table is generated based on data from multiple sources. libretexts.org
Stereochemical Analysis and Conformational Studies
The stereochemistry of this compound is defined by the puckered nature of the five-membered ring and the orientation of its substituents. The cyclopentane ring is not flat but exists in dynamically interconverting envelope and half-chair conformations to minimize torsional strain. dalalinstitute.comrsc.org The introduction of the propyl and hydroxyl groups on the same carbon atom (C1) significantly influences the conformational equilibrium.
Computational studies, including molecular mechanics (MM) and ab initio calculations, are crucial for analyzing these conformations. rsc.org For the parent molecule, cyclopentanol, studies have shown that the hydroxyl group's orientation (axial vs. equatorial) is a key factor. rsc.orgresearchgate.net For example, MM calculations on cyclopentanol identified two optimized envelope conformations, one with an equatorial hydroxyl group and another with an axial hydroxyl group. rsc.org However, more advanced ab initio calculations suggested that an unsymmetrical envelope conformation with the hydroxyl group in an axial-like position is the most stable form in solution, accounting for over 80% of the population. rsc.orgresearchgate.net
In this compound, the bulky propyl group introduces additional steric considerations. The molecule will adopt a conformation that minimizes the steric hindrance between the propyl group, the hydroxyl group, and the hydrogens on the cyclopentane ring. The most stable conformer would likely place the large propyl group in a pseudo-equatorial position to reduce steric clashes with the rest of the ring. The exact conformational preference and the energy barriers between different conformers can be determined through detailed computational modeling and spectroscopic analysis. worldscientific.comiucr.org
| Conformer Comparison | Method | Energy Difference (kcal/mol) |
| Envelope (Equatorial OH) vs. Envelope (Axial OH) | MM | 0.47 |
| Envelope (Equatorial OH) vs. Envelope (Axial OH) | ab initio | 0.93 |
| Envelope (Axial OH) vs. Unsymmetric Envelope | ab initio | 0.15 |
Data sourced from a theoretical and lanthanide-induced shift investigation of cyclopentanol conformations. rsc.orgresearchgate.net
Computational Approaches for Thermochemical Property Prediction
Computational chemistry provides powerful tools for predicting the thermochemical properties of molecules like this compound, including its enthalpy of formation, heat capacity, and bond dissociation energies. acs.orgacs.org Methods such as density functional theory (DFT) and higher-level ab initio calculations (e.g., CBS-Q) are used to obtain these properties. acs.org
For cyclic alcohols, these predictions are essential, as experimental data can be scarce. acs.org The process involves optimizing the molecular geometry to find the lowest energy conformation, followed by frequency calculations to determine thermodynamic quantities. academicjournals.org For example, studies on cyclic ethers and alcohols have used DFT to calculate standard enthalpies of formation, with results often showing good agreement with available experimental data. acs.org
Quantitative Structure-Property Relationship (QSPR) models also serve as a valuable computational approach. acs.org These models establish a mathematical relationship between a molecule's structural descriptors and its physical or thermodynamic properties. acs.orgacademicjournals.org By developing QSPR models for a class of compounds, such as alcohols, it becomes possible to predict properties like boiling points, enthalpies of vaporization, and liquid densities for new or unmeasured compounds like this compound. acs.org These models can be based on descriptors derived from molecular mechanics or quantum chemical calculations. acs.org
Predictive Modeling from Molecular Structure (QSPR Applications)
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of molecules based on their chemical structure. nih.gov This approach is particularly useful for estimating properties that are difficult or costly to measure experimentally. nih.gov For alcohols, QSPR models have been successfully developed to predict a wide range of properties, including boiling point, water solubility, n-octanol-water partition coefficient, and flash point. nih.govacs.orgqsardb.org
The core of QSPR is to find a statistically significant correlation between a property of interest and a set of numerical values, known as molecular descriptors, that encode structural information. nih.govwiley.com These descriptors can be derived from the molecular graph (topological descriptors) or from quantum chemical calculations (electronic and geometric descriptors). kg.ac.rsacs.org
For a molecule like this compound, a QSPR model would be built using a dataset of diverse alcohols. acs.org Descriptors quantifying aspects like molecular size, branching, and electronic features would be calculated for each molecule in the set. nih.gov Then, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to create an equation that links these descriptors to the property being studied. nih.govkg.ac.rs The resulting model can then be used to predict the properties of this compound simply by calculating its molecular descriptors and inputting them into the model equation. nih.gov
Development of Novel Molecular Descriptors for this compound Systems
The accuracy of QSPR models heavily relies on the quality and relevance of the molecular descriptors used. nih.gov While many standard descriptors exist, the development of novel descriptors tailored to specific chemical classes, such as cyclic alcohols, is an active area of research. kg.ac.rssemanticscholar.org For systems involving this compound, new descriptors could be designed to better capture the unique structural features of a substituted five-membered ring.
Novel descriptors can be conceptualized based on various theoretical frameworks. For instance, topological descriptors, which are derived from the 2D representation of a molecule, can be refined to better account for cyclic structures or the presence of specific functional groups. semanticscholar.orgscience.gov One study introduced a novel edge connectivity index that, when combined with parameters for the alcohol group and its distance within the molecule, provided high-quality QSPR models for various properties of alcohols. kg.ac.rs Another approach developed new electronegativity-based topological descriptors to predict boiling points. nih.gov
For this compound, a descriptor could be developed that specifically quantifies the conformational flexibility of the cyclopentane ring or the steric influence of the propyl group. This could involve creating "quasi-SMILES" that encode experimental conditions or specific conformational states. researchgate.net The goal is to create descriptors that have a clear physical meaning and a strong correlation with the property of interest, thereby improving the predictive power and interpretability of QSPR models for this and related compounds. researchgate.net
Molecular Design Principles for Analogues and Derivatives
The fundamental characteristics of a molecule, including its physical and chemical properties, are determined by its molecular structure. evotec.com Molecular design principles leverage this relationship to create new analogues and derivatives with desired properties. For this compound, these principles can guide the modification of its structure to tune properties like boiling point, solubility, or reactivity.
Key strategies in analogue design include:
Bioisosteric Replacement and Substituent Modification : This involves replacing parts of the molecule with other atoms or groups that have similar physical or chemical properties. For this compound, one could vary the length or branching of the alkyl chain (e.g., replacing propyl with ethyl or isobutyl) or change the substitution pattern on the cyclopentane ring. google.comslideshare.net Introducing bulky substituents can alter intermolecular forces and reduce aggregation. ossila.com
Rigidification or Introduction of Flexibility : The conformational flexibility of the cyclopentane ring can be altered. Introducing double bonds or fusing another ring to the cyclopentane skeleton would create more rigid analogues. Conversely, designing analogues with larger, more flexible rings could be explored.
Stereochemical Control : The stereochemistry of substituents on the cyclopentane ring is crucial. Synthesizing specific stereoisomers (e.g., cis/trans isomers if other substituents are present) can lead to compounds with distinct properties due to different three-dimensional arrangements and intermolecular interactions. slideshare.net
Computational tools play a vital role in modern molecular design. By using QSPR models and molecular modeling, scientists can predict the properties of virtual analogues before undertaking their synthesis, making the design process more efficient. evotec.com This "design-make-test-analyze" cycle, supported by computational insights, accelerates the discovery of new molecules with optimized characteristics. evotec.com
Reactivity and Chemical Transformations of 1 Propylcyclopentanol
Reactions Involving the Hydroxyl Functional Group
The hydroxyl group is the most reactive site in the 1-propylcyclopentanol molecule, participating in characteristic alcohol reactions such as dehydration, oxidation, and substitution to form esters and ethers.
Dehydration Reactions and Olefin Formation
The acid-catalyzed dehydration of this compound is a classic elimination reaction that results in the formation of alkenes (olefins). As a tertiary alcohol, this transformation proceeds readily via an E1 (unimolecular elimination) mechanism. The process involves three key steps:
Protonation of the hydroxyl group: An acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), protonates the hydroxyl group, converting it into a good leaving group (water). organic-chemistry.orgchemguide.co.ukmasterorganicchemistry.com
Formation of a carbocation: The protonated alcohol loses a water molecule to form a relatively stable tertiary carbocation at the C1 position of the cyclopentane (B165970) ring. organic-chemistry.orgmasterorganicchemistry.com This is the slow, rate-determining step of the reaction. libretexts.org
Deprotonation and alkene formation: A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent (beta) to the carbocation. organic-chemistry.orglibretexts.org
This deprotonation can occur from two different positions, leading to a mixture of isomeric alkenes. The regioselectivity of the reaction is governed by Zaitsev's rule , which states that the more substituted (and therefore more stable) alkene will be the major product. byjus.commasterorganicchemistry.comyoutube.com In the case of this compound, elimination of a proton from the cyclopentane ring (C5) results in the major product, while elimination from the propyl side chain (C1 of the propyl group) yields the minor product.
The primary products of this reaction are:
1-Propylcyclopent-1-ene (Major product, trisubstituted double bond)
(E/Z)-Propylidenecyclopentane (Minor product, disubstituted double bond)
| Reactant | Conditions | Major Product | Minor Product | Governing Principle |
|---|---|---|---|---|
| This compound | Conc. H₂SO₄ or H₃PO₄, Heat | 1-Propylcyclopent-1-ene | (E/Z)-Propylidenecyclopentane | Zaitsev's Rule byjus.commasterorganicchemistry.com |
Esterification and Etherification Reactions
Esterification: this compound can undergo esterification to form esters. The most common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically concentrated sulfuric acid. athabascau.caolabs.edu.insavemyexams.com The reaction is reversible and is driven towards the product side by using an excess of one reactant or by removing water as it is formed. athabascau.calibretexts.org
For example, the reaction with acetic acid yields 1-propylcyclopentyl acetate.
Etherification:wikipedia.orgmasterorganicchemistry.comyoutube.comDeprotonation of this compound with a strong base, such as sodium hydride (NaH), to form the corresponding sodium 1-propylcyclopentoxide. youtube.comnumberanalytics.com
Reaction of the resulting alkoxide, a potent nucleophile, with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) in an Sₙ2 reaction to form the ether. wikipedia.orgmasterorganicchemistry.com
Due to steric hindrance, tertiary alkoxides react best with unhindered primary alkyl halides to minimize competing elimination reactions. wikipedia.orgmasterorganicchemistry.com
| Reaction Type | Reactants | Catalyst/Reagent | Product Example |
|---|---|---|---|
| Fischer Esterification | This compound + Acetic Acid | Conc. H₂SO₄ | 1-Propylcyclopentyl acetate |
| Williamson Ether Synthesis | 1. This compound 2. Methyl Iodide | 1. NaH 2. (none) | 1-Methoxy-1-propylcyclopentane |
Reactions Involving the Cyclopentane Ring System
Reactions that alter the structure of the cyclopentane ring itself are less common and typically require more specialized conditions or conversion to different functional groups. The stability of the five-membered ring means that high activation energies are often required for these transformations.
Ring-Opening Reactions
The cyclopentane ring is significantly less strained than cyclopropane (B1198618) or cyclobutane (B1203170) rings, making it generally resistant to ring-opening reactions. Under standard acidic or basic conditions, the ring of this compound remains intact.
However, specific radical-mediated pathways have been developed that can induce C-C bond cleavage even in less strained cyclopentanols. Research has shown that tertiary cycloalkanols, including cyclopentanols, can undergo a tandem ring-opening/alkynylation reaction. organic-chemistry.org This process, promoted by reagents like sodium persulfate (Na₂S₂O₈) and involving alkynyl hypervalent iodide reagents, proceeds through a radical mechanism to yield distally alkynylated ketones. organic-chemistry.org Such methods represent advanced synthetic strategies rather than common laboratory transformations. Similarly, silver-catalyzed ring-opening of tertiary cycloalkanols has been reported for the functionalization of other molecules. rsc.org
Isomerization and Stereochemical Transformations
Isomerization reactions of this compound can involve rearrangement of the carbon skeleton or changes in the stereochemistry at the chiral center. While specific studies on the isomerization of this compound are not extensively detailed in the provided results, general principles of alcohol and cycloalkane isomerization can be applied. For instance, acid-catalyzed dehydration of this compound would likely lead to the formation of various isomeric alkenes, such as 1-propylcyclopentene (B15374742) and propylidenecyclopentane. These reactions often proceed through carbocation intermediates, which can undergo rearrangements to form more stable isomers.
Stereochemical transformations are particularly relevant for this compound as it possesses a chiral center at the C1 position. These transformations focus on the separation of enantiomers or the selective synthesis of one enantiomer.
The separation of a racemic mixture of a cyclopentanol (B49286), such as this compound, into its individual enantiomers is a critical process in stereochemistry, known as chiral or enantiomeric resolution. wikipedia.org This is particularly important in fields like pharmacology, where different enantiomers of a drug can have vastly different biological activities. wikipedia.org While direct studies on the resolution of racemic this compound are not abundant, several established methods for resolving racemic alcohols are applicable.
One of the most common techniques is the conversion of the racemic alcohol into a pair of diastereomers by reacting it with a chiral resolving agent. wikipedia.org These diastereomers, having different physical properties, can then be separated by methods like crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers. For alcohols, this often involves esterification with a chiral carboxylic acid.
Kinetic resolution is another powerful method for separating enantiomers. wikipedia.org This technique relies on the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org As the reaction proceeds, the slower-reacting enantiomer becomes enriched in the remaining starting material. wikipedia.org Enzymatic kinetic resolution is a widely used variation of this method due to the high stereoselectivity of enzymes.
Dynamic kinetic resolution (DKR) is an even more efficient process that combines kinetic resolution with in-situ racemization of the faster-reacting enantiomer. figshare.com This allows for the theoretical conversion of the entire racemic mixture into a single desired enantiomer. A strategy utilizing iridium-catalyzed asymmetric hydrogenation of a racemic ketone via dynamic kinetic resolution has been described to generate a cyclopentanol with three contiguous stereocenters, highlighting the potential of this method for complex cyclopentanol synthesis. figshare.com
Organocatalysis also presents opportunities for the enantioselective synthesis of highly substituted cyclopentanols. acs.org For instance, a sequential organocatalyzed Stetter and Michael−Aldol reaction has been used to synthesize fully substituted cyclopentanols with high enantioselectivity. acs.org
Table 1: Comparison of Chiral Resolution Methods for Alcohols
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Diastereomeric Crystallization | Formation of diastereomeric salts or derivatives with different solubilities. wikipedia.org | Well-established, can be scaled up. | Dependent on finding a suitable resolving agent and favorable crystallization properties; discards at least half of the material. wikipedia.org |
| Kinetic Resolution | Different reaction rates of enantiomers with a chiral catalyst or reagent. wikipedia.org | Can achieve high enantiomeric excess. | Maximum theoretical yield for one enantiomer is 50%. |
| Dynamic Kinetic Resolution | Combines kinetic resolution with in-situ racemization of the undesired enantiomer. figshare.com | Can theoretically achieve 100% yield of the desired enantiomer. | Requires a compatible catalyst system for both resolution and racemization. |
| Enantioselective Synthesis | Direct synthesis of a single enantiomer from a prochiral starting material. acs.org | Avoids the need for resolution and the loss of material. | Requires the development of specific and efficient chiral catalysts or auxiliaries. |
Derivatization for Specific Research Applications
The derivatization of this compound involves chemically modifying the hydroxyl group to create new compounds with altered properties, making them suitable for specific research applications. The hydroxyl group is a versatile functional group that can be converted into a wide range of other functionalities.
For analytical purposes, such as gas chromatography (GC) or mass spectrometry (MS), derivatization is often employed to increase the volatility and thermal stability of the alcohol. Common derivatization reactions include silylation, where the hydroxyl group is converted to a silyl (B83357) ether (e.g., trimethylsilyl (B98337) ether), or acylation to form an ester. These derivatives are typically more amenable to GC analysis than the parent alcohol.
In synthetic organic chemistry, the hydroxyl group of this compound can be transformed into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a variety of other functional groups at the C1 position. Oxidation of the tertiary alcohol can be challenging but may be achieved under specific conditions to yield a ketone, though this would involve cleavage of a carbon-carbon bond.
Furthermore, derivatization can be used to explore the structure-activity relationships of biologically active molecules. For instance, if this compound were a scaffold for a potential therapeutic agent, a series of derivatives (e.g., ethers, esters, carbamates) would be synthesized to investigate how changes in the substituent at the hydroxyl position affect the biological activity. Research on N-propylcyclopentanamine, a related compound, has shown that derivatives can be synthesized and tested for activities such as antitumor or neuroprotective effects.
Table 2: Common Derivatization Reactions of Alcohols and Their Applications
| Reaction | Reagent(s) | Product | Application |
|---|---|---|---|
| Esterification | Carboxylic acid, acid catalyst | Ester | Protecting group, fragrance, pro-drug |
| Ether Synthesis (Williamson) | Alkyl halide, strong base | Ether | Protecting group, solvent, biologically active analog |
| Silylation | Silyl halide (e.g., TMSCl), base | Silyl Ether | Protecting group, increased volatility for GC analysis |
| Oxidation | Oxidizing agent (e.g., PCC, Swern) | Ketone/Aldehyde (from 1°/2° alcohols) | Synthesis of carbonyl compounds |
| Conversion to Alkyl Halide | Thionyl chloride, phosphorus tribromide | Alkyl Halide | Intermediate for nucleophilic substitution |
| Tosylation/Mesylation | Tosyl chloride/Mesyl chloride, base | Tosylate/Mesylate | Creation of a good leaving group for substitution/elimination |
Applications and Functionalization in Organic Chemistry Research
Role as an Intermediate in Complex Molecule Synthesis
1-Propylcyclopentanol is recognized as a fundamental building block in organic synthesis. cymitquimica.com Building blocks are essential starting materials used to construct intricate molecules through a variety of chemical reactions, playing a critical role in drug discovery, agrochemical development, and materials science. cymitquimica.comabcr.com The structure of this compound, a tertiary alcohol, provides a reactive site for numerous chemical transformations.
In the pharmaceutical sector, building blocks are instrumental in the research and development of new pharmacologically active agents. abcr.com this compound and its derivatives have been noted for their potential as precursors in the synthesis of biologically active compounds. smolecule.com For instance, the cyclopentanol (B49286) framework is a feature in various molecules of medicinal interest. Research has explored related structures, such as N-propylcyclopentanamine derivatives, for potential antitumor and neuroprotective effects. Furthermore, this compound is mentioned in literature concerning the synthesis of radiopharmaceuticals, highlighting its role as a potential intermediate in creating diagnostic or therapeutic agents. justia.comgoogle.comkisti.re.kr
The utility of this compound extends to the field of agrochemicals. It is identified as a potential synthetic intermediate for creating biologically active organic compounds for agricultural applications. googleapis.com The broader category of chemical building blocks, to which this compound belongs, is considered an important area for agricultural chemistry, with a focus on plant protection. abcr.com Related ketone isomers, such as 3-propylcyclopentanone, are also utilized as intermediates for molecules valuable in agrochemicals.
This compound is classified as a building block for the synthesis of fine chemicals and specialty materials. cymitquimica.com Fine chemicals are pure, single substances produced in limited quantities for specialized applications, and the unique structure of this compound makes it a valuable starting point for creating these high-value products. Its functional group allows it to be linked with other synthesis building blocks to produce a wide array of organic molecules. abcr.com
| Application Area | Role of this compound | Related Compounds of Interest |
| Pharmaceuticals | Precursor for biologically active compounds and radiopharmaceuticals. smolecule.comjustia.com | (1R,2S,4R)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanol, N-propylcyclopentanamine. smolecule.com |
| Agrochemicals | Intermediate for biologically active compounds for plant protection. abcr.comgoogleapis.com | 3-Propylcyclopentanone. |
| Fine Chemicals | Starting material for specialized, high-value chemical products. cymitquimica.com | N/A |
Utility in Reaction Optimization and Catalyst Development
Beyond its role as a synthetic intermediate, this compound has been identified as a solid catalyst for use in the synthesis of organic compounds. cymitquimica.com Its physical and chemical properties can be leveraged to facilitate or improve specific chemical reactions. While detailed research on its specific applications in reaction optimization is limited, related cycloalkane structures like propylcyclopentane (B43845) have been explored as potential ligands in homogeneous catalysis, which can influence the activity and selectivity of catalysts. smolecule.com The reactivity of this compound itself is demonstrated in reactions such as dehydration using sulfuric acid to form 1-propylcyclopentene (B15374742). askfilo.comaskfilo.com
Potential in Materials Science Research
In materials science, building blocks are crucial for developing new materials with specific, tailored properties. cymitquimica.comsmolecule.com this compound is listed in product catalogs for materials science and polymer research. fluorochem.co.ukambeed.com While direct research on polymers synthesized from this compound is not extensively detailed, related compounds are noted for their potential. For example, research has explored the incorporation of propylcyclopentane into polymer chains to potentially enhance thermal stability and chemical resistance. smolecule.com Additionally, isomers such as 2-propyl cyclopentanol and 3-propyl cyclopentanol are mentioned in the context of polyalkylene carbonate resin compositions. epo.org
Exploration in Fragrance Chemistry and Olfactory Research
The structural motifs found in this compound and its isomers are of interest in fragrance and olfactory research. Ketones with similar structures, such as 2-propylcyclopentanone (B73189), are used in the production of fragrances and flavoring agents due to their pleasant odor. The Baeyer-Villiger oxidation of this ketone produces racemic lactones that are valuable in fragrance applications. Related hydrocarbon structures like 1-pentyl-2-propylcyclopentane (B13939831) have also been suggested for exploration due to their potential aromatic properties in fragrance formulations. smolecule.com In a more specialized application of olfactory research, the isomer 3-n-propylcyclopentanol has been synthesized as part of studies on kairomones to act as attractants for the tsetse fly. iaea.org
Stereoisomeric Influence on Olfactory Properties
The influence of stereoisomerism on the sensory properties of a molecule is a well-established phenomenon in olfactory science. Stereoisomers, which have the same chemical formula and connectivity but different spatial arrangements of atoms, can interact differently with chiral olfactory receptors in the nose. This can result in enantiomers (non-superimposable mirror images) of a single compound having distinct odors or varying odor intensities.
While specific research detailing the olfactory profiles of the individual enantiomers of this compound is not extensively documented in publicly available literature, the principles of stereoisomeric influence can be illustrated with other chiral odorants. For instance, the enantiomers of carvone (B1668592) are a classic example: (S)-(+)-carvone is characteristic of caraway, while (R)-(-)-carvone smells of spearmint. researchgate.net Similarly, one enantiomer of limonene (B3431351) has a distinct orange scent, while its mirror image is perceived as more turpentine-like. nih.gov
This differentiation is attributed to the specific fit between the chiral odorant molecule and the binding pocket of an olfactory receptor, which is itself a chiral protein. A slight change in the spatial orientation of a functional group can dramatically alter this interaction, leading to a different signal being sent to the brain. In the case of this compound, which is a chiral tertiary alcohol, it is hypothesized that its enantiomers would also exhibit different olfactory characteristics. The specific nature of these potential differences—whether in odor character, intensity, or detection threshold—remains a subject for further empirical investigation.
Studies on other substituted cyclic alcohols have demonstrated this principle. For example, research on the stereoisomers of 4-mercapto-2-alkanols revealed that the perceived odor thresholds and qualities can vary significantly between different stereoisomers of the same homologue. nih.gov In some cases, the (2R,4R)-configured stereoisomers exhibited the lowest odor thresholds. nih.gov Another example is 2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone, where two of its four stereoisomers have a distinct fruity, apricot-like odor with very low detection thresholds, while the other two isomers have a much higher threshold and a non-specific fruity scent. wikipedia.org These findings underscore the critical role that stereochemistry plays in determining the ultimate sensory perception of a fragrance molecule.
Table 1: Examples of Stereoisomeric Influence on Odor
| Compound | Stereoisomer | Reported Odor Profile |
|---|---|---|
| Carvone | (S)-(+)-Carvone | Caraway researchgate.net |
| (R)-(-)-Carvone | Spearmint researchgate.net | |
| Limonene | (S)-(-)-Limonene | Turpentine-like, lemony nih.gov |
| (R)-(+)-Limonene | Orange nih.gov | |
| 1-Octen-3-ol | (R)-(-)-1-Octen-3-ol | Mushroom-like researchgate.net |
| (S)-(+)-1-Octen-3-ol | Weaker, herbaceous |
Challenges in Structure-Odor Relationship Prediction
Predicting the odor of a molecule based solely on its chemical structure is a significant and long-standing challenge in chemical and sensory sciences. mdpi.com This field, often referred to as quantitative structure-odor relationship (QSOR), is complicated by several factors that make simple correlations difficult to establish.
One of the primary challenges is that small, seemingly minor changes to a chemical structure can lead to dramatic and unexpected differences in the perceived smell. google.com For example, the substitution pattern on a benzene (B151609) or cyclohexane (B81311) ring can completely alter its odor profile. google.com This high sensitivity to structural modifications means that predicting the scent of a new molecule like this compound, without empirical sensory data, is highly speculative.
The development of computational models, including those using machine learning and deep learning, aims to address this complexity. mdpi.comnih.gov These models analyze large datasets of molecules and their associated odor descriptors to find patterns that are not obvious from simple structural analysis. mdpi.com However, the predictive power of these models is still under development. Issues such as the subjectivity of odor description and the vastness of the chemical space of potential odorants continue to pose significant hurdles. researchgate.net The difficulty in predicting how a molecule will smell is exemplified by the fact that even structurally similar compounds, such as isomers, can have vastly different odors, while structurally diverse molecules can sometimes elicit similar smells. researchgate.net
Environmental and Sustainability Considerations in 1 Propylcyclopentanol Research
Sustainable Synthesis and Green Chemistry Principles
The application of green chemistry principles is fundamental to improving the sustainability of chemical production, including the synthesis of tertiary alcohols like 1-Propylcyclopentanol. rsc.orgorganic-chemistry.org These principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. organic-chemistry.orghachettelearning.com
The environmental impact of a chemical product begins with its raw materials. cern.ch The extraction, processing, and transportation of feedstocks contribute significantly to global greenhouse gas emissions, water stress, and biodiversity loss. europa.eucern.ch Sustainable sourcing strategies aim to mitigate these impacts. universalmetals.comastrazeneca.com
Key approaches to reducing the environmental burden from raw material sourcing include:
Use of Renewable Feedstocks: Shifting from fossil-based starting materials to renewable resources, such as biomass, is a core principle of green chemistry. organic-chemistry.orgbasf.com For a compound like this compound, this could involve exploring bio-based routes to its precursors, such as cyclopentanone (B42830).
Responsible Mining and Extraction: When non-renewable resources are necessary, responsible practices that minimize habitat destruction, reduce waste, and limit energy and water consumption are critical. universalmetals.com
Supply Chain Transparency: Tracking materials from their origin allows for verification of compliance with environmental and ethical standards. universalmetals.comastrazeneca.com
Circular Economy Models: Designing processes that utilize waste streams from other industries as raw materials can significantly reduce the demand for virgin resources. basf.com For example, a patented green synthesis method for cyclopentanone utilizes dicyclopentadiene, a byproduct from the petroleum cracking process, as its starting material. google.com
The chemical industry is a major consumer of energy, accounting for a significant portion of total industrial energy use. osti.gov This energy consumption is a major source of greenhouse gas emissions. osti.gov In the synthesis of this compound, which would likely involve steps such as the Grignard reaction of a propylmagnesium halide with cyclopentanone, energy is required for heating, cooling, stirring, and purification processes like distillation.
Strategies to reduce energy consumption and its environmental consequences in chemical production include:
Catalysis: Using catalysts in place of stoichiometric reagents can enable reactions to occur at lower temperatures and pressures, thereby reducing energy demand and increasing atom economy. organic-chemistry.org Research into the synthesis of tertiary alcohols often focuses on developing efficient catalytic systems. rsc.org
Process Intensification: Combining multiple reaction steps into a single, "one-pot" procedure can eliminate the need for intermediate separation and purification steps, saving both energy and materials. rsc.org
Use of Alternative Energy Sources: Employing renewable energy sources, such as solar or wind power, to drive chemical processes can decarbonize production. researchgate.net Visible-light-mediated synthesis is an emerging green strategy that uses light as a clean energy source. researchgate.net
Environmental Fate and Transformation Studies for Organic Compounds
Understanding the environmental fate of a chemical—what happens to it when released into the environment—is crucial for assessing its long-term ecological risk. rushim.ru This involves studying its transport and transformation through both abiotic (non-biological) and biotic (biological) processes. rushim.ruresearchgate.net
For an organic compound like this compound, its fate is governed by its physical-chemical properties and molecular structure. dokumen.pub As a tertiary alicyclic alcohol, its behavior can be inferred from studies on related compounds.
Biodegradation: The breakdown of organic compounds by microorganisms is a primary degradation pathway. researchgate.net The microbial metabolism of alicyclic alcohols has been studied, though pure strains capable of degrading them can be difficult to isolate. researchgate.net Some microorganisms, like Rhodococcus erythropolis, have been shown to degrade cyclic alkanes and various alcohols. oup.com However, tertiary alcohols are generally more resistant to oxidation and biodegradation than primary or secondary alcohols because they lack a hydrogen atom on the carbon bearing the hydroxyl group. ijrpr.com Anaerobic degradation of alicyclic hydrocarbons can occur, sometimes via addition to fumarate, but this process can be slow. nih.gov
Abiotic Transformation: Non-biological processes can also contribute to the transformation of chemicals in the environment. These include:
Hydrolysis: The breakdown of a chemical by reaction with water. Alcohols are generally stable to hydrolysis under typical environmental pH conditions.
Photolysis: Degradation by sunlight. This is more relevant for chemicals present in surface waters or the atmosphere.
Oxidation: Reaction with atmospheric oxidants like hydroxyl radicals. This is a primary degradation pathway for volatile organic compounds in the atmosphere.
Partitioning: The compound's physical-chemical properties determine how it partitions between environmental compartments (air, water, soil, sediment, and biota). Chemicals with low water solubility and moderate octanol-water partition coefficients may adsorb to soil and sediment. rushim.ru
Table 3: Predicted Environmental Fate and Transformation of this compound
| Process | Relevance to this compound | Expected Outcome |
|---|---|---|
| Biodegradation (Aerobic) | Primary degradation pathway in water and soil. | Likely to be slow to moderate. The tertiary alcohol structure may confer resistance to microbial oxidation compared to primary or secondary alcohols. |
| Biodegradation (Anaerobic) | Possible in anoxic environments like sediments. | Potentially very slow. Degradation of alicyclic structures under anaerobic conditions is known but often requires specific microbial consortia. |
| Abiotic Hydrolysis | Low relevance. | Generally stable under environmental pH conditions. |
| Atmospheric Photolysis | Low relevance unless volatilized. | Direct photolysis is unlikely to be significant. |
| Atmospheric Oxidation | High relevance if volatilized. | Expected to react with hydroxyl radicals in the atmosphere. |
| Adsorption to Soil/Sediment | Moderate relevance. | Based on its structure, it is expected to have some affinity for organic matter in soil and sediment. |
Broader Environmental and Human Health Implications of Chemical Research
The pursuit of knowledge in the chemical sciences, while leading to significant societal benefits, carries with it a responsibility to address its environmental and human health consequences. nih.gov The production, use, and disposal of chemicals contribute to various environmental pressures, including greenhouse gas emissions and risks to human well-being. europa.eu
Contribution to Greenhouse Gas Emissions (General Context)
The chemical industry is a major consumer of energy and a significant source of greenhouse gas (GHG) emissions. womensvoices.orgchemtrust.org Globally, the sector is responsible for a substantial portion of industrial carbon dioxide emissions. womensvoices.org These emissions stem from several aspects of chemical production:
Fossil Fuel as Feedstock: Many chemical manufacturing processes use fossil fuels as raw materials for producing a wide array of products, including plastics and pesticides. womensvoices.org
Energy Consumption: The manufacturing of chemicals is an energy-intensive process, often relying on the combustion of fossil fuels to generate the necessary heat and power. womensvoices.org
Process Emissions: Some chemical reactions themselves release potent greenhouse gases as byproducts. womensvoices.org For instance, the production of certain fluorinated gases used in various industrial applications contributes significantly to global warming potential. womensvoices.org
In the European Union, the chemical industry accounted for 5% of total net GHG emissions in 2021. europa.eu While there has been a decrease in emissions from this sector over the past decade, they have remained relatively stable in recent years. europa.eu The majority of these emissions originate from fuel combustion, with the remainder linked to industrial processes and product use. europa.eu
Human Health Considerations in Chemical Production (General Context)
The production and use of chemicals can pose various risks to human health. europa.euwho.int Exposure to hazardous substances can occur at different stages, from manufacturing to disposal, and can affect both workers in the chemical industry and the general public. who.intnih.gov
Key considerations include:
Routes of Exposure: Chemicals can enter the human body through inhalation of gases, vapors, or dust, as well as through skin contact or ingestion. who.intilo.org
Health Effects: Exposure to harmful chemicals can lead to a range of health problems, including respiratory illnesses, cardiovascular diseases, allergies, and cancer. europa.euecoonline.com Some chemicals are known to be endocrine disruptors, which can interfere with the body's hormonal system and lead to reproductive issues or metabolic disorders. europa.eu
Vulnerable Populations: Children and individuals with pre-existing health conditions are often more susceptible to the effects of chemical exposure. europa.euwho.int Prenatal exposure can also have long-lasting health consequences for a developing fetus. europa.eu
Workplace Hazards: Workers in chemical production facilities may be at a higher risk of exposure to hazardous substances. ecoonline.com Implementing proper safety protocols and control measures is crucial to mitigate these risks. blog-qhse.commdpi.com
Environmental Contamination: The release of chemicals into the environment can lead to the contamination of air, water, and soil, creating indirect pathways for human exposure. preprints.orgdeskera.com
The increasing global production of chemicals amplifies the potential for human exposure and associated health impacts. who.int Therefore, robust regulatory frameworks and risk management strategies are essential to protect human health. blog-qhse.comwho.int
Integration with Carbon Capture and Utilization (CCU) Technologies (Conceptual)
In the context of mitigating the environmental impact of the chemical industry, Carbon Capture and Utilization (CCU) technologies present a promising, albeit developing, conceptual framework. ecomatcher.com CCU involves capturing carbon dioxide (CO₂) emissions from industrial sources or directly from the atmosphere and converting it into valuable products. ecomatcher.comfrontiersin.org This approach offers a potential pathway to reduce greenhouse gas emissions while creating economic incentives. idtechex.com
The core principle of CCU is to treat CO₂ not as a waste product but as a renewable carbon feedstock for the synthesis of chemicals and materials. bohrium.com This can be achieved through various conversion pathways, including:
Thermochemical Synthesis: This method uses heat and catalysts to react CO₂ with hydrogen to produce chemicals. rmi.org
Electrochemical Synthesis: This approach utilizes renewable electricity to drive the reaction of CO₂ and water in electrolyzers to create chemical products. rmi.org
Biochemical Synthesis: This pathway employs microorganisms or enzymes to convert CO₂ into valuable compounds. rmi.orgacs.org
Conceptually, CCU could be integrated into the production of alcohols, such as this compound. The captured CO₂ could serve as a carbon source, which, when combined with hydrogen (ideally produced via water electrolysis using renewable energy), could be converted into more complex molecules like alcohols. zkg.de Research is ongoing into the direct electrochemical production of alcohols like ethanol (B145695) and propanol (B110389) from CO₂, which could lay the groundwork for synthesizing a wider range of alcohol-based chemicals. zkg.de
The successful integration of CCU into chemical manufacturing on a large scale faces several challenges, including the energy requirements of the conversion processes and the need for efficient and selective catalysts. rmi.org However, the potential to create a more circular carbon economy, where CO₂ is recycled into essential products, makes it a significant area of research in the pursuit of more sustainable chemical production. idtechex.comnih.govmdpi.com
Advanced Analytical Methodologies for 1 Propylcyclopentanol Research
High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis
High-resolution gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 1-Propylcyclopentanol. imist.maresearchgate.net This powerful combination allows for the separation of complex mixtures by gas chromatography, followed by the identification of individual components at a molecular level using mass spectrometry. imist.ma The high resolution of modern GC-MS systems provides accurate mass determination, which is crucial for elucidating the elemental composition of analytes and confidently identifying unknown compounds. drawellanalytical.com
Key applications of GC-MS in this compound research include:
Purity Assessment: Quantifying the percentage of this compound in a sample.
Impurity Profiling: Identifying and quantifying byproducts from synthesis or degradation products.
Volatile Analysis: Characterizing the volatile components associated with the compound.
The operational principle involves injecting the sample, which is then vaporized and carried by an inert gas through a chromatographic column. imist.ma The separation is based on the differential interactions of the compounds with the stationary phase of the column. chromtech.comresearchgate.net The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint. imist.ma
Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS-SIM
Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is particularly well-suited for the analysis of volatile and semi-volatile compounds in a sample's headspace. nih.govchromatographyonline.com When coupled with GC-MS, it offers a rapid, sensitive, and environmentally friendly method for analyzing the volatile profile of this compound. rsc.org
The HS-SPME process involves exposing a fused-silica fiber coated with a stationary phase to the headspace of a sample. nih.gov The volatile analytes partition between the sample matrix and the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is retracted and inserted into the hot injector of a gas chromatograph, where the desorbed analytes are transferred to the GC column for separation and subsequent detection by the mass spectrometer. nih.gov
For enhanced selectivity and sensitivity, Selected Ion Monitoring (SIM) mode can be employed in the mass spectrometer. In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte, in this case, this compound and any known volatile impurities. This reduces background noise and improves the limit of detection. uta.edu
Optimized HS-SPME-GC-MS-SIM parameters for volatile analysis might include:
Fiber Coating: Polydimethylsiloxane (PDMS) is a common choice for general volatile analysis. nih.gov
Extraction Temperature and Time: These parameters are optimized to ensure efficient partitioning of volatiles onto the fiber.
Desorption Conditions: The temperature and time in the GC inlet are set to ensure complete transfer of analytes from the fiber.
This methodology has been successfully applied to characterize the volatile compounds in a variety of matrices, demonstrating its potential for the detailed analysis of this compound. chromatographyonline.comrsc.orgnih.gov
Advanced NMR Techniques for Structural Confirmation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. researchgate.net While standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, advanced NMR techniques offer deeper insights into the molecule's connectivity and spatial arrangement. numberanalytics.comipb.pt
Two-dimensional (2D) NMR experiments are particularly powerful for structural confirmation:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecule's structure. numberanalytics.com
HSQC (Heteronuclear Single Quantum Coherence): Correlates the chemical shifts of protons directly bonded to heteronuclei, such as ¹³C, providing a map of C-H one-bond connections. numberanalytics.com
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton and confirming the position of functional groups. numberanalytics.com
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of nuclei, which can be used to determine the stereochemistry and conformation of the molecule. numberanalytics.com
For studying molecular dynamics, such as conformational changes or intermolecular interactions, Dynamic NMR (DNMR) spectroscopy can be employed. numberanalytics.com By acquiring NMR spectra at different temperatures, it is possible to investigate the kinetics and thermodynamics of these dynamic processes. numberanalytics.com
Chromatographic Techniques for Isomer Separation and Quantification
The synthesis of this compound could potentially lead to the formation of isomers. Chromatographic techniques are essential for the separation, identification, and quantification of these closely related compounds. ijpsjournal.com
High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for isomer separation. walshmedicalmedia.com By selecting an appropriate stationary phase (column) and mobile phase, it is possible to achieve separation based on subtle differences in the isomers' polarity and structure. chromtech.com Chiral chromatography, a specialized form of HPLC, can be employed to separate enantiomers if this compound were to possess a chiral center. walshmedicalmedia.com
Gas chromatography is also a powerful tool for separating volatile isomers. walshmedicalmedia.com The choice of the GC column's stationary phase is critical for achieving the desired separation. researchgate.net
Commonly used chromatographic techniques for isomer analysis include:
Reversed-Phase HPLC (RP-HPLC): A widely used mode of HPLC that separates compounds based on their hydrophobicity. walshmedicalmedia.com
Normal-Phase HPLC (NP-HPLC): Separates compounds based on their polarity.
Gas Chromatography (GC): Separates volatile compounds based on their boiling points and interactions with the stationary phase. imist.ma
The quantification of separated isomers is typically achieved by using a suitable detector, such as a UV detector for HPLC or a flame ionization detector (FID) or mass spectrometer for GC, and comparing the peak areas to those of known standards.
Methodologies for Purity Assessment and Contaminant Profiling
A comprehensive assessment of this compound's purity involves a combination of analytical techniques to identify and quantify both organic and inorganic impurities. The contaminant profile provides a detailed picture of all extraneous substances present in the sample.
A multi-faceted approach is typically employed:
GC-MS: As previously discussed, GC-MS is a primary tool for identifying and quantifying volatile organic impurities. imist.maresearchgate.net By comparing the mass spectra of unknown peaks to spectral libraries, potential contaminants can be identified. imist.ma
HPLC: Can be used to detect non-volatile or thermally labile impurities that are not amenable to GC analysis. walshmedicalmedia.com
FTIR (Fourier-Transform Infrared) Spectroscopy: Provides information about the functional groups present in the sample and can help identify impurities with different functional groups than this compound.
Karl Fischer Titration: A specific method to quantify the water content in the sample.
By integrating the data from these various techniques, a detailed contaminant profile can be constructed. This is crucial for quality control in industrial applications and for ensuring the reliability of scientific research.
Future Research Directions and Emerging Trends for 1 Propylcyclopentanol
The continued exploration of unique molecular structures is a cornerstone of chemical innovation. 1-Propylcyclopentanol, a tertiary alcohol with a distinct cyclic and acyclic character, represents a molecule with considerable untapped potential. As research methodologies become more sophisticated, future investigations are poised to unlock novel applications and a deeper understanding of this compound. The following sections outline key future research directions and emerging trends for this compound, spanning from its synthesis to its potential roles in advanced materials and a sustainable chemical economy.
Q & A
Q. How can researchers design robust synthetic protocols for this compound derivatives?
- Methodological Answer : Apply design of experiments (DoE) to optimize variables (e.g., temperature, catalyst loading). Use response surface methodology (RSM) to identify ideal conditions. Validate scalability by repeating reactions at 10x scale and comparing yields/purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
